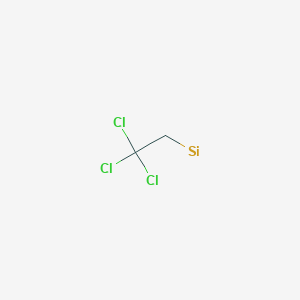
CID 18347715
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 18347715” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 18347715 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
CID 18347715 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvent environments to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
CID 18347715 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: This compound is utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of CID 18347715 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 18347715 include those with analogous chemical structures and properties. Examples include other organic molecules with similar functional groups and reactivity patterns .
Uniqueness
Its specific structure allows for distinct interactions and effects that are not observed with other compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable subject of study. Further research is needed to fully understand its capabilities and to harness its potential in practical applications.
Properties
Molecular Formula |
C2H2Cl3Si |
|---|---|
Molecular Weight |
160.48 g/mol |
InChI |
InChI=1S/C2H2Cl3Si/c3-2(4,5)1-6/h1H2 |
InChI Key |
LHIVADWJUSOUOO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















